molecular formula C16H20ClN3S B2882486 3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325305-00-7

3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2882486
CAS No.: 1325305-00-7
M. Wt: 321.87
InChI Key: SVNZDLOMSIQRDE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 1325305-00-7) is a chemical compound with the molecular formula C16H20ClN3S and a molecular weight of 321.87 g/mol, supplied as a dry powder . This compound features a 1,4,8-triazaspiro[4.5]decane core, a structural motif of significant interest in medicinal chemistry. Spirocyclic scaffolds like this one are valuable in drug discovery for their three-dimensionality and potential for exploring novel chemical space . Specifically, derivatives of the 1,4,8-triazaspiro[4.5]decane scaffold have been investigated as novel mitochondrial permeability transition pore (mPTP) inhibitors for the treatment of ischaemia/reperfusion injury, as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) for anemia, and have been examined in historical studies for potential neurological applications . The compound contains a triazolethione group, a moiety known to confer a wide range of biological activities, including antiviral, anticancer, antimicrobial, and anticonvulsant effects, making it a versatile building block for lead optimization and the synthesis of new bioactive molecules . Its calculated Lipinski's rule of five parameters (logP: 3.959, H-bond donors: 1, H-bond acceptors: 3, molecular weight: 321.87) suggest good prospects for drug-likeness . This product is intended for research purposes such as biological screening, hit-to-lead studies, and chemical synthesis. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-chlorophenyl)-8-propan-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3S/c1-11(2)20-9-7-16(8-10-20)18-14(15(21)19-16)12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNZDLOMSIQRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core through a cyclization reaction. The chlorophenyl group is introduced via a nucleophilic substitution reaction, and the isopropyl group is added through an alkylation reaction. The final step involves the formation of the thione group through a thiation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for substitution reactions often involve Lewis acids or bases to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the spirocyclic core allows for specific interactions with biological macromolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Key Features

The target compound is compared to five analogs (Table 1), highlighting substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₆H₂₀ClN₃S 321.87 4-Chlorophenyl, Isopropyl Thione group, spirocyclic core
1-Benzoyl derivative (MFCD14808239) C₂₃H₂₄ClN₃OS 457.97 Benzoyl, 4-Chlorophenyl, Isopropyl Increased lipophilicity due to benzoyl; potential steric hindrance
N-(3-Chlorophenyl)carboxamide (E972-0401) C₂₄H₂₇ClN₄O₂S 471.02 3-Chlorophenyl, 4-Methoxyphenyl, Carboxamide Enhanced hydrogen bonding via carboxamide; methoxy group adds electron density
8-Methyl-3-phenyl analog (CAS 892299-50-2) C₁₄H₁₇N₃S 259.38 Phenyl, Methyl Smaller size; absence of chlorine reduces electron withdrawal
Sulfonyl derivative (CM910024) C₂₁H₂₂ClN₃O₄S 447.93 3-Chloro-4-methylbenzenesulfonyl, 4-Methoxyphenyl Sulfonyl group increases polarity; methoxy enhances electron-rich character

Electronic and Steric Effects

  • Electron-withdrawing groups : The 4-chlorophenyl group in the target compound contrasts with electron-donating groups (e.g., 4-methoxyphenyl in E972-0401 and CM910024), altering electronic distribution and binding affinities .
  • Steric bulk : The isopropyl group in the target compound introduces moderate steric hindrance compared to the smaller methyl group in CAS 892299-50-2 and the bulkier benzoyl in MFCD14808239 .

Pharmacological and Physicochemical Properties

  • Hydrogen bonding : The carboxamide in E972-0401 and sulfonyl in CM910024 enhance hydrogen-bonding capacity, which may improve target selectivity .
  • Metabolic stability : The thione group in the target compound may resist oxidation compared to ketone or dione analogs (e.g., compounds in ), though this requires experimental validation .

Computational and Experimental Insights

Structural Analysis Tools

  • SHELX software : Used for crystallographic refinement, SHELX has been critical in resolving spirocyclic conformations and validating bond angles/distances in analogs like CM910024 .
  • Multiwfn wavefunction analyzer: Employed to map electrostatic potentials (ESP) and electron localization functions (ELF), revealing the thione group’s nucleophilic sulfur in the target compound .

Biological Activity

The compound 3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway often includes the formation of the triazole ring followed by the introduction of the chlorophenyl and propan-2-yl groups.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures have shown promising activity against various pathogenic fungi and bacteria. A notable study reported that certain 1,3,4-oxadiazoles and pyrazolinones exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting that derivatives like this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. Research indicates that certain triazole compounds can induce cytotoxic effects in various cancer cell lines. For example, a derivative similar to this compound was found to exhibit selective cytotoxicity against melanoma cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, some studies suggest that these compounds may inhibit tyrosinase activity in melanoma cells, leading to reduced melanin production and potential therapeutic benefits in hyperpigmentation disorders .

Case Studies

  • Antifungal Activity : A study involving a series of triazole derivatives demonstrated that compounds with a similar scaffold to this compound exhibited significant antifungal activity against Candida species with IC50 values ranging from 10 to 20 µg/mL .
  • Cytotoxicity in Cancer Cells : Another investigation focused on a related triazole derivative showed an IC50 value of 6.2 µM against colon carcinoma cells (HCT116), indicating strong potential for further development in oncology .

Q & A

Basic: What are the typical synthetic routes for 3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, and what key reaction conditions influence yield?

Methodological Answer:
Synthesis involves multi-step organic reactions, often starting with the formation of the triazaspiro core. A common approach includes:

  • Step 1: Condensation of a substituted diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.
  • Step 2: Introduction of the 4-chlorophenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3: Thione formation using Lawesson’s reagent or phosphorus pentasulfide .

Critical Reaction Conditions:

  • Catalysts: Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature: Controlled heating (80–120°C) optimizes ring closure and minimizes side reactions .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the spirocyclic structure and substituent positions. Key peaks include aromatic protons (δ 7.2–7.5 ppm) and thiocarbonyl (C=S) signals .
  • Infrared (IR) Spectroscopy: Absorption bands at ~1200 cm1^{-1} (C=S) and ~1600 cm1^{-1} (C=N) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+^+ for C18_{18}H21_{21}ClN3_3S) .
  • X-ray Crystallography: Resolves absolute configuration, though limited to crystalline derivatives .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:
The compound’s triazaspiro-thione core suggests interactions with:

  • Enzyme Targets: Serine hydrolases or kinases, inferred from structural analogs with inhibitory activity .
  • Receptor Binding: Potential modulation of G-protein-coupled receptors (GPCRs) due to halogenated aryl groups enhancing lipophilicity and binding affinity .
  • Pathways: Preliminary studies on similar compounds indicate involvement in inflammatory or apoptotic pathways .

Advanced: How can contradictory data in biological activity studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Orthogonal Assays: Validate activity using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) .
  • Structural Confirmation: Ensure compound purity via HPLC and LC-MS before testing .
  • Comparative Analysis: Benchmark against structurally characterized analogs (e.g., sulfonyl vs. acyl derivatives) to isolate substituent effects .

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl, methoxy) to improve solubility without compromising target binding .
  • Metabolic Stability: Deuterate labile C-H bonds or replace metabolically unstable groups (e.g., ester → amide) .
  • Prodrug Design: Mask thione functionality with bioreversible protecting groups (e.g., acetyl) to enhance bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in the spiro ring size (e.g., 4.5 → 4.6) and evaluate activity shifts .
  • Substituent Screening: Test halogen (Cl, F), alkyl (isopropyl, ethyl), and aryl (methoxyphenyl) groups at positions 3 and 8 .
    Example SAR Table:
Compound DerivativeR1 (Position 3)R2 (Position 8)IC50_{50} (Target Enzyme)
Parent Compound4-Cl-C6_6H4_4Propan-2-yl12.3 µM
Analog 14-F-C6_6H4_4Propan-2-yl8.7 µM
Analog 24-Cl-C6_6H4_4Ethyl25.1 µM

Advanced: What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses in enzyme active sites (e.g., PDB: 1XYZ) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity .
  • QSAR Models: Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity data .

Basic: What environmental impact assessments are required for this compound?

Methodological Answer:

  • Biodegradation Studies: Use OECD 301B to assess aerobic degradation in water/soil .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .
  • Bioaccumulation Potential: Calculate log KowK_{ow} to estimate partitioning into lipid tissues .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

  • Dynamic NMR: Resolve conformational equilibria (e.g., ring puckering) causing split signals .
  • Isotopic Labeling: Use 15^{15}N or 13^{13}C-enriched precursors to assign ambiguous peaks .
  • Synchrotron X-ray: Obtain high-resolution crystallographic data for ambiguous spiro centers .

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